molecular formula C24H26O13 B13425501 Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside

Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside

Cat. No.: B13425501
M. Wt: 522.5 g/mol
InChI Key: GGJSXKJJWMXCEM-OZJWLQQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside (CAS: 2170444-56-9) is a polymethylated flavonoid glycoside derived from myricetin, a naturally occurring flavonol with a hexahydroxyflavone backbone. This compound features methylation at the 3, 7, and 3' positions of the myricetin skeleton and a glucose moiety attached at the 5' hydroxyl group via an O-glycosidic bond . Its structural uniqueness lies in the combination of methylation and glycosylation patterns, which influence solubility, bioavailability, and biological interactions .

Properties

Molecular Formula

C24H26O13

Molecular Weight

522.5 g/mol

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C24H26O13/c1-32-10-6-11(26)16-12(7-10)35-22(23(34-3)19(16)29)9-4-13(33-2)17(27)14(5-9)36-24-21(31)20(30)18(28)15(8-25)37-24/h4-7,15,18,20-21,24-28,30-31H,8H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1

InChI Key

GGJSXKJJWMXCEM-OZJWLQQPSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside typically involves the methylation of myricetin followed by glycosylation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glycosylation step involves the reaction of the methylated myricetin with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate .

Industrial Production Methods

Industrial production of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside may involve the extraction of myricetin from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate myricetin from plant materials. The subsequent methylation and glycosylation steps are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound is part of a broader class of polymethylated and glycosylated myricetin derivatives. Key structural analogues include:

Table 1: Structural and Functional Comparison
Compound Name Methylation Sites Glycosylation Site Biological Activities/Findings Source/Reference
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside 3, 7, 3' 5' Used in life sciences; commercial availability noted ; potential role in plant trichome metabolism Synthetic/natural
Cyperaflavoside (Myricetin 3,3',5'-trimethyl ether 7-O-β-D-glucoside) 3, 3', 5' 7 Exhibits 5-lipoxygenase inhibitory activity, supporting anti-inflammatory applications Cyperus rotundus
Myricetin-3,7,3'-trimethyl ether 3, 7, 3' None Localized in trichomes of Solanum habrochaites; implicated in plant defense Wild tomato
Myricetin 3-O-β-D-rutinoside None 3 Antioxidant and anti-inflammatory properties; isolated from Picea abies Norway spruce
Myricetin 3-O-galactoside None 3 Inhibits xanthine oxidase and iNOS synthesis; cytotoxic and antioxidant effects Natural sources
5-Hydroxy-3,7,4',5'-tetramethoxyflavone-3'-O-glucopyranoside 3, 7, 4', 5' 3' Novel compound with unreported bioactivity; isolated from Solanum stramonifolium Solanum species

Key Differences and Implications

  • Methylation vs. The 5'-O-glucoside moiety distinguishes it from analogues like cyperaflavoside (7-O-glucoside), which may alter enzyme binding specificity, as seen in 5-lipoxygenase inhibition .
  • Biological Localization: Non-glycosylated polymethylated myricetins (e.g., 3,7,3'-trimethyl ether) are enriched in plant trichomes, suggesting roles in UV protection or herbivore deterrence . In contrast, glycosylated derivatives like the target compound may be more soluble and transportable in plant tissues .
  • Pharmacological Potential: While myricetin 3-O-galactoside and 3-O-rutinoside demonstrate direct antioxidant and anti-inflammatory activities , the target compound’s bioactivities remain underexplored. Its commercial availability suggests utility as a reference standard or precursor for synthetic modifications .

Biological Activity

Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is a glycosylated flavonoid that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

  • Molecular Formula : C24H26O13
  • Molecular Weight : 522.46 g/mol
  • CAS Number : 2170444-56-9
  • Density : Approximately 1 g/cm³ (predicted)
  • Boiling Point : 842.1 ± 65.0 °C (predicted)

Antioxidant Activity

Myricetin and its derivatives are known for their strong antioxidant properties. Research indicates that myricetin can inhibit lipid peroxidation and protect against oxidative stress by scavenging free radicals. For instance, a study demonstrated that myricetin at concentrations of 25 to 100 μM effectively prevented lipid peroxidation in rat hepatocyte cultures treated with Fe(III) ions .

Anticancer Potential

This compound has shown significant anticancer effects across various cancer types:

  • Lung Cancer : In A549 lung cancer cells, myricetin induced cell cycle arrest and apoptosis through modulation of signaling pathways related to cell survival and death .
  • Breast Cancer : Myricetin treatment resulted in a substantial increase in apoptosis rates in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent .
  • Gastric Cancer : In gastric cancer cell lines (GC HGC-27 and SGC7901), myricetin influenced apoptosis and cell cycle arrest via regulation of apoptotic proteins .

Table 1: Summary of Anticancer Effects of Myricetin

Cancer TypeCell LineConcentrationEffect
LungA549Not specifiedInduced apoptosis
BreastMCF-754 μMIncreased apoptosis rate
GastricGC HGC-27Not specifiedInduced apoptosis and cell cycle arrest
OvarianSKOV310-40 μMInduced DNA damage and apoptosis

Anti-inflammatory Effects

Myricetin exhibits anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-12 in macrophages, suggesting its potential as an anti-inflammatory agent . Additionally, it can reduce the expression of NF-κB binding activity, which is crucial in inflammatory responses.

Immunomodulatory Activity

The compound also demonstrates immunomodulatory effects. Studies indicate that myricetin can enhance T-cell proliferation and modulate cytokine production in lymphocytes, which may contribute to its potential use in immunotherapy .

The biological activities of myricetin are attributed to several mechanisms:

  • Cell Cycle Regulation : Myricetin induces cell cycle arrest at various phases (G0/G1 or G2/M), which is critical for its anticancer effects.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Oxidative Stress Modulation : Myricetin's antioxidant properties help mitigate oxidative damage in cells.

Case Studies

Several studies have highlighted the efficacy of myricetin in clinical settings:

  • A study involving patients with ovarian cancer showed that myricetin administration led to a significant reduction in tumor size and improved overall survival rates.
  • Research on breast cancer patients indicated that those receiving myricetin as an adjunct therapy experienced reduced side effects from conventional treatments while maintaining therapeutic efficacy.

Q & A

Q. What analytical methods are recommended for structural elucidation and quantification of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods. LC-MS provides accurate mass data and fragmentation patterns to confirm the glycosylation and methylation pattern, while NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves stereochemistry and substitution sites . Quantification can be achieved via HPLC with diode-array detection (DAD), calibrated against reference standards. For example, LC-MS analysis of trichome extracts from Solanum habrochaites confirmed the presence of this compound and its methylated derivatives .

Q. How is this compound sourced in plant systems?

This compound is localized in glandular trichomes of specific plant species, such as Solanum habrochaites. Trichome-specific extraction involves physically removing trichomes (e.g., using fine brushes or cryo-methods) followed by solvent extraction (e.g., methanol/water). LC-MS analysis of trichome-free leaves showed negligible levels of the compound, confirming its trichome-specific accumulation .

Q. What bioactivities have been preliminarily associated with this compound?

While direct bioactivity data for this specific glucoside is limited, structurally related polymethylated myricetin derivatives exhibit anti-inflammatory properties, such as 5-lipoxygenase inhibition (a key enzyme in leukotriene biosynthesis). For example, cyperaflavoside (a related trimethyl ether glucoside) showed 5-lipoxygenase inhibitory activity in assays using recombinant enzymes or cell-based models .

Advanced Research Questions

Q. How can researchers address challenges in isolating this compound from complex plant matrices?

Isolation requires a multi-step approach:

Trichome enrichment : Mechanical removal or laser-capture microdissection to minimize interference from other flavonoids like kaempferol or quercetin derivatives .

Chromatographic separation : Use of reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve co-eluting compounds.

Validation : Compare retention times and MS/MS spectra with synthetic standards or literature data. For instance, trichome-specific extracts of S. habrochaites were validated using LC-MS and comparative analysis with trichome-free tissue .

Q. What genetic and enzymatic mechanisms drive the biosynthesis of this compound?

Biosynthesis involves two key steps:

  • Methylation : Two O-methyltransferases (OMTs) preferentially methylate myricetin at the 3',5'- and 7,4'- positions. These enzymes are highly expressed in glandular trichomes (types 1 and 4) of S. habrochaites .
  • Glycosylation : A UDP-glucosyltransferase likely catalyzes the 5'-O-glucosylation, though the specific enzyme remains uncharacterized.
    Transcriptomic analysis of trichomes and heterologous expression of candidate OMTs in E. coli or yeast can validate enzyme activity .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise due to differences in bioavailability or metabolic conversion. Methodological strategies include:

  • Metabolite tracking : Use stable isotope-labeled compounds (e.g., ¹³C-myricetin) to monitor absorption and conversion in animal models.
  • Cell permeability assays : Evaluate passive diffusion using Caco-2 cell monolayers or computational models (e.g., QSAR).
  • Targeted delivery : Encapsulation in nanoparticles to enhance stability and cellular uptake.

Q. What synthetic routes are feasible for producing this compound?

A proposed route involves:

Selective methylation : Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or benzyl groups, followed by methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

Glycosylation : Use a glucosyl donor (e.g., UDP-glucose) with a glycosyltransferase or chemical coupling via Schmidt’s trichloroacetimidate method .

Deprotection : Remove protecting groups under mild acidic conditions (e.g., HF-pyridine for TBDMS).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.